

HPLC Method for the Quantitative Determination of Nitrofurantoin Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrofurantoin (sodium)

Cat. No.: B12393709

[Get Quote](#)

Application Note

Introduction

Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] Accurate and reliable analytical methods are crucial for the quality control of nitrofurantoin in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for this purpose due to its specificity, sensitivity, and precision.[2][3] This application note presents a detailed, validated HPLC method for the quantitative analysis of nitrofurantoin sodium. The method is demonstrated to be simple, rapid, and robust, making it suitable for routine quality control and research applications.[3][4]

Experimental

Materials and Reagents

- Nitrofurantoin Sodium Reference Standard
- Acetonitrile (HPLC Grade)
- Triethylamine (AR Grade)
- Orthophosphoric Acid (AR Grade)

- Water (HPLC Grade)
- Nitrofurantoin Sodium sample (e.g., from bulk drug or formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

Parameter	Condition
Column	Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 μ m)[3][5]
Mobile Phase	0.1% Triethylamine (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile (80:20 v/v)[3][5]
Flow Rate	1.0 mL/min[3][5]
Injection Volume	5 μ L[3]
Column Temperature	30°C[3][5]
Detection Wavelength	254 nm[2][3][5]
Run Time	Approximately 5 minutes[4]

Protocols

Preparation of Mobile Phase

- Prepare a 0.1% Triethylamine solution by adding 1 mL of Triethylamine to 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.0 using orthophosphoric acid.
- Mix this aqueous buffer with Acetonitrile in a ratio of 80:20 (v/v).
- Degas the mobile phase using a suitable method (e.g., sonication) before use.

Preparation of Standard Solution

- Accurately weigh about 25 mg of Nitrofurantoin Sodium Reference Standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
- From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.

Preparation of Sample Solution

- Accurately weigh a quantity of the sample (bulk drug or powdered tablets) equivalent to about 25 mg of Nitrofurantoin Sodium into a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.^[6]
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

Data and Results

System Suitability

The system suitability was evaluated by injecting the standard solution six times. The results are summarized below.

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
% RSD of Peak Area	≤ 2.0%	0.8%

Linearity

The linearity of the method was determined by analyzing a series of nitrofurantoin solutions over a concentration range of 50-150 µg/mL.[\[2\]](#)[\[3\]](#)

Concentration (µg/mL)	Peak Area
50	450123
75	675432
100	900876
125	1125654
150	1350987
Correlation Coefficient (r ²)	≥ 0.999

Accuracy (Recovery)

The accuracy of the method was evaluated by spiking a known amount of nitrofurantoin into a placebo mixture at three different concentration levels.

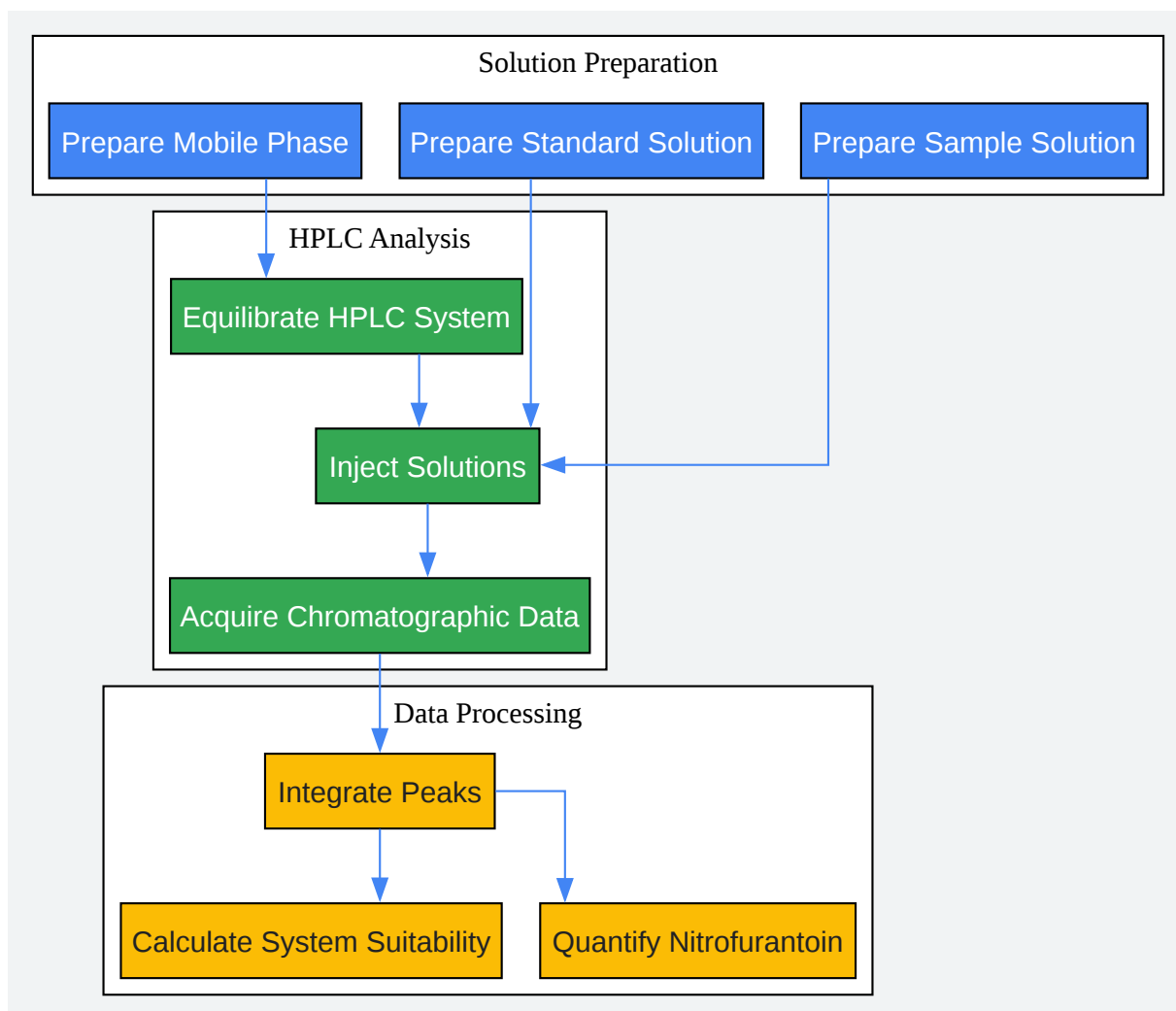
Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80	79.8	99.75%
100%	100	100.2	100.20%
120%	120	119.5	99.58%
Average Recovery	99.84%		

Precision

The precision of the method was determined by analyzing six replicate sample preparations.

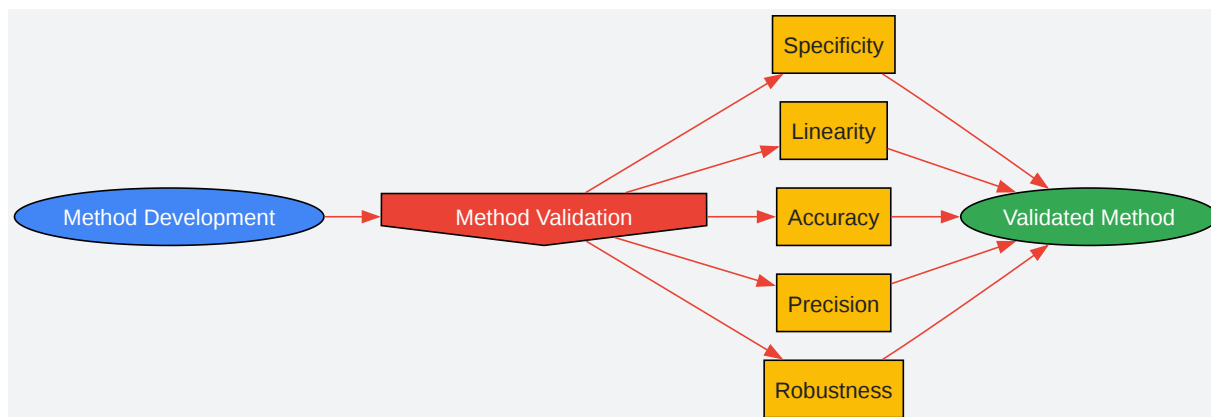
Replicate	Assay (% Label Claim)
1	99.8%
2	100.1%
3	99.5%
4	100.3%
5	99.7%
6	100.0%
Mean	
% RSD	≤ 2.0%

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of Nitrofurantoin Sodium.



[Click to download full resolution via product page](#)

Caption: Key steps in the HPLC method validation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrar.org [ijrar.org]
- 2. ijesrt.com [ijesrt.com]
- 3. ijcpa.in [ijcpa.in]
- 4. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

- To cite this document: BenchChem. [HPLC Method for the Quantitative Determination of Nitrofurantoin Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393709#hplc-method-for-nitrofurantoin-sodium-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com